molecular formula C13H17F2N3OS B608081 imm-02 CAS No. 218929-99-8

imm-02

Katalognummer: B608081
CAS-Nummer: 218929-99-8
Molekulargewicht: 301.35
InChI-Schlüssel: LNXOUMUIRMAHEG-REZTVBANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

IMM-02 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms .

Wissenschaftliche Forschungsanwendungen

Enhancing Immune Responses

Research indicates that IMM-02 can enhance immune responses by modulating the activity of immune cells. A study demonstrated that the use of this compound in conjunction with specific antigens significantly increased the production of cytokines such as IL-6 and TNF-alpha, crucial for initiating immune responses. This effect was observed in both in vitro and in vivo models, suggesting its potential as an adjuvant in vaccine formulations .

Case Study: Cancer Immunotherapy

In a pivotal study involving glioblastoma multiforme (GBM), the application of this compound showed promising results in inhibiting tumor invasion. The study utilized U87 spheroids treated with this compound, revealing a marked reduction in invasive behavior compared to controls. This suggests that this compound may serve as a valuable tool in enhancing the efficacy of immunotherapeutic strategies against aggressive tumors .

Targeting Cytoskeletal Dynamics

This compound has been identified as an effective intramimic that targets the autoinhibition of formins, proteins critical for actin cytoskeleton dynamics. By inhibiting these proteins, this compound can alter cell morphology and motility, presenting a novel approach to cancer treatment. The compound's ability to modulate cytoskeletal remodeling positions it as a candidate for further research into therapeutic applications for metastatic cancers .

Data Table: Summary of Research Findings on this compound

Study FocusKey FindingsReference
Immune Response EnhancementIncreased IL-6 and TNF-alpha production
Tumor Invasion InhibitionReduced invasive behavior in GBM models
Cytoskeletal DynamicsModulation of actin dynamics affecting motility

Toxicity Assessments

Preliminary toxicity studies on this compound indicate that it exhibits a favorable safety profile at therapeutic doses. In dermal hypersensitivity studies, no significant adverse effects were observed at concentrations below established thresholds . These findings are crucial for the potential clinical application of this compound.

Wirkmechanismus

IMM-02 exerts its effects by inhibiting the binding between the diaphanous inhibitory domain (DID) and the diaphanous autoregulatory domain (DAD) in proteins. This inhibition disrupts the normal function of these proteins, leading to various cellular effects. In cancer research, this compound-mediated disruption of DID-DAD binding has been shown to induce the collapse of tumor microtube networks and inhibit invasive cell movement .

Eigenschaften

CAS-Nummer

218929-99-8

Molekularformel

C13H17F2N3OS

Molekulargewicht

301.35

IUPAC-Name

1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea

InChI

InChI=1S/C13H17F2N3OS/c1-7(17-18(12(16)20)13(2,3)4)9-5-8(14)6-10(15)11(9)19/h5-6,19H,1-4H3,(H2,16,20)/b17-7+

InChI-Schlüssel

LNXOUMUIRMAHEG-REZTVBANSA-N

SMILES

CC(=NN(C(=S)N)C(C)(C)C)C1=C(C(=CC(=C1)F)F)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

IMM-02;  IMM 02;  IMM02; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
imm-02
Reactant of Route 2
Reactant of Route 2
imm-02
Reactant of Route 3
imm-02
Reactant of Route 4
Reactant of Route 4
imm-02
Reactant of Route 5
Reactant of Route 5
imm-02
Reactant of Route 6
imm-02

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.